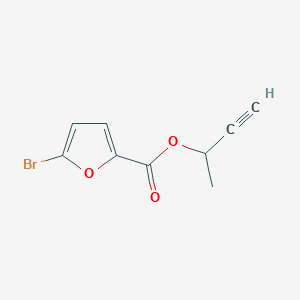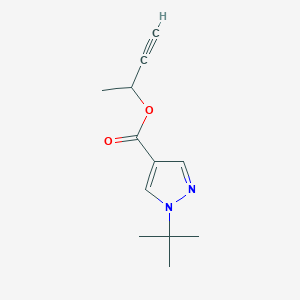
2-(6-methylpyridin-3-yl)-N-(5-pentan-2-yl-1H-pyrazol-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-methylpyridin-3-yl)-N-(5-pentan-2-yl-1H-pyrazol-3-yl)acetamide, also known as MPAA, is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a pyrazole-based analog of the widely used inhibitor, GW501516, and has been found to have unique properties that make it a promising candidate for various research studies.
作用機序
2-(6-methylpyridin-3-yl)-N-(5-pentan-2-yl-1H-pyrazol-3-yl)acetamide exerts its effects by binding to and activating PPARδ, which regulates the expression of various genes involved in lipid metabolism and energy homeostasis. Activation of PPARδ by 2-(6-methylpyridin-3-yl)-N-(5-pentan-2-yl-1H-pyrazol-3-yl)acetamide has been shown to increase fatty acid oxidation and glucose uptake in skeletal muscle, leading to improved metabolic function. 2-(6-methylpyridin-3-yl)-N-(5-pentan-2-yl-1H-pyrazol-3-yl)acetamide has also been shown to have anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2-(6-methylpyridin-3-yl)-N-(5-pentan-2-yl-1H-pyrazol-3-yl)acetamide has been shown to have various biochemical and physiological effects, including increased fatty acid oxidation, improved glucose uptake, and anti-inflammatory effects. It has also been shown to improve exercise performance and endurance in animal models, suggesting its potential applications in sports medicine and performance enhancement.
実験室実験の利点と制限
One of the main advantages of 2-(6-methylpyridin-3-yl)-N-(5-pentan-2-yl-1H-pyrazol-3-yl)acetamide is its high potency and selectivity for PPARδ, making it a valuable tool for investigating the role of this receptor in various physiological processes. 2-(6-methylpyridin-3-yl)-N-(5-pentan-2-yl-1H-pyrazol-3-yl)acetamide is also relatively easy to synthesize and has high purity and yield, making it suitable for various research applications. However, one of the limitations of 2-(6-methylpyridin-3-yl)-N-(5-pentan-2-yl-1H-pyrazol-3-yl)acetamide is its relatively short half-life, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on 2-(6-methylpyridin-3-yl)-N-(5-pentan-2-yl-1H-pyrazol-3-yl)acetamide. One potential area of investigation is the role of PPARδ in cancer, as this receptor has been implicated in various aspects of tumor growth and metastasis. 2-(6-methylpyridin-3-yl)-N-(5-pentan-2-yl-1H-pyrazol-3-yl)acetamide may also have applications in the treatment of metabolic disorders, such as obesity and diabetes, by improving metabolic function and glucose homeostasis. Additionally, further research is needed to elucidate the long-term effects of 2-(6-methylpyridin-3-yl)-N-(5-pentan-2-yl-1H-pyrazol-3-yl)acetamide on physiological processes and to determine its safety and efficacy in humans.
合成法
The synthesis of 2-(6-methylpyridin-3-yl)-N-(5-pentan-2-yl-1H-pyrazol-3-yl)acetamide involves a multi-step process that starts with the reaction of 6-methylpyridin-3-amine with 2-bromoacetyl chloride to form 2-(6-methylpyridin-3-yl)acetamide. This intermediate is then reacted with 5-pentan-2-yl-1H-pyrazole-3-carboxylic acid to form the final product, 2-(6-methylpyridin-3-yl)-N-(5-pentan-2-yl-1H-pyrazol-3-yl)acetamide. The synthesis of 2-(6-methylpyridin-3-yl)-N-(5-pentan-2-yl-1H-pyrazol-3-yl)acetamide has been optimized to yield high purity and yield, making it suitable for various research applications.
科学的研究の応用
2-(6-methylpyridin-3-yl)-N-(5-pentan-2-yl-1H-pyrazol-3-yl)acetamide has been found to have various applications in scientific research, particularly in the field of pharmacology. It has been shown to act as a potent and selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ), which plays a crucial role in regulating lipid metabolism and energy homeostasis. 2-(6-methylpyridin-3-yl)-N-(5-pentan-2-yl-1H-pyrazol-3-yl)acetamide has been used in various studies to investigate the role of PPARδ in various physiological processes, including lipid metabolism, glucose homeostasis, and inflammation.
特性
IUPAC Name |
2-(6-methylpyridin-3-yl)-N-(5-pentan-2-yl-1H-pyrazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O/c1-4-5-11(2)14-9-15(20-19-14)18-16(21)8-13-7-6-12(3)17-10-13/h6-7,9-11H,4-5,8H2,1-3H3,(H2,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHPVSLWKADVIJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C1=CC(=NN1)NC(=O)CC2=CN=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-methylpyridin-3-yl)-N-(5-pentan-2-yl-1H-pyrazol-3-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-(2,4-Dimethylphenyl)morpholin-4-yl]-1-methylpyrrolidin-2-one](/img/structure/B7586369.png)

![2-[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B7586372.png)
![1-[(4,5-Dimethyl-1,2,4-triazol-3-yl)methyl]-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine](/img/structure/B7586381.png)

![2-(2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-ylmethyl)-5-ethyl-1,3-oxazole](/img/structure/B7586393.png)

![N-[(4-pyridin-3-ylphenyl)methyl]morpholine-4-carboxamide](/img/structure/B7586425.png)

![N-[(4-hydroxyoxan-4-yl)methyl]-5-(2-methylpropyl)-1H-pyrazole-3-carboxamide](/img/structure/B7586433.png)

![5-cyclopropyl-N-[1-(4-pyrazol-1-ylphenyl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B7586443.png)
![Imidazo[1,2-a]pyrazin-8-yl-(2-propan-2-ylthiomorpholin-4-yl)methanone](/img/structure/B7586449.png)
![N-[(4-hydroxythian-4-yl)methyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7586457.png)